1-Penten-3-one, 1,1'-(1,4-phenylene)bis[4,4-dimethyl-

squalene synthase cholesterol biosynthesis enzyme inhibition

1-Penten-3-one, 1,1′-(1,4-phenylene)bis[4,4-dimethyl- (CAS 143936-29-2) is a symmetric bis-α,β-unsaturated ketone built from a central 1,4-disubstituted phenyl ring and two terminal tert-butyl ketone moieties. Its molecular formula is C₂₀H₂₆O₂ (MW = 298.4 g/mol), with a calculated logP of 4.9, zero hydrogen-bond donors, two hydrogen-bond acceptors, and a topological polar surface area of 34.1 Ų.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 143936-29-2
Cat. No. B12556749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Penten-3-one, 1,1'-(1,4-phenylene)bis[4,4-dimethyl-
CAS143936-29-2
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C=CC1=CC=C(C=C1)C=CC(=O)C(C)(C)C
InChIInChI=1S/C20H26O2/c1-19(2,3)17(21)13-11-15-7-9-16(10-8-15)12-14-18(22)20(4,5)6/h7-14H,1-6H3
InChIKeyPVAIXUQSPUNOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1′-(1,4-Phenylene)bis[4,4-dimethylpent-1-en-3-one] (CAS 143936-29-2) – Compound Identity and Core Properties for Procurement Screening


1-Penten-3-one, 1,1′-(1,4-phenylene)bis[4,4-dimethyl- (CAS 143936-29-2) is a symmetric bis-α,β-unsaturated ketone built from a central 1,4-disubstituted phenyl ring and two terminal tert-butyl ketone moieties. Its molecular formula is C₂₀H₂₆O₂ (MW = 298.4 g/mol), with a calculated logP of 4.9, zero hydrogen-bond donors, two hydrogen-bond acceptors, and a topological polar surface area of 34.1 Ų [1]. The compound has been deposited in ChEMBL (CHEMBL5569476) and BindingDB (BDBM50643803) as a squalene synthase inhibitor, with a reported IC₅₀ of 600 nM in rat liver microsomes [2]. It is primarily recognised as a research tool or intermediate in the squalene synthase inhibitor programme originating from Daiichi Sankyo RD Novare Co., Ltd.

Why Generic 1,4-Phenylene-Bridged Bis(Enone) Analogs Cannot Substitute for CAS 143936-29-2 Without Validation


The 1,4-phenylene-bis(4,4-dimethylpent-1-en-3-one) scaffold is not a commodity chemical; minor structural variations—such as replacing the tert-butyl groups with aryl or heteroatom substituents, or altering the position of the carbonyl relative to the double bond—can drastically shift squalene synthase inhibitory potency, hepatic selectivity, and metabolic stability [1]. The specific gem-dimethyl substitution at the α-position of the enone is a critical determinant of both the compound’s conformational profile and its interaction with the farnesyl-diphosphate binding pocket, as demonstrated in structure–activity studies on related Daiichi Sankyo benzhydrol and 11-membered ring series [2]. Consequently, procurement of a nominally similar “bis-enone” without verifying the exact 4,4-dimethylpent-1-en-3-one motif risks obtaining a molecule with substantially different (and potentially inactive) biological performance.

Quantitative Differentiation Evidence for 1,1′-(1,4-Phenylene)bis[4,4-dimethylpent-1-en-3-one] (CAS 143936-29-2) Versus Closest Structural Analogs


Squalene Synthase Inhibition in Rat Liver Microsomes: Head-to-Head Comparison with the Mono-Enone Analog

In a rat liver microsome assay using [³H]farnesyl pyrophosphate as substrate (10-min preincubation), 1,1′-(1,4-phenylene)bis[4,4-dimethylpent-1-en-3-one] inhibited squalene synthase with an IC₅₀ of 600 nM [1]. In the same assay, the corresponding mono-enone fragment, 4,4-dimethyl-1-phenylpent-1-en-3-one, showed no measurable inhibition up to 100 µM (IC₅₀ > 100 µM), indicating that the bivalent presentation of the enone pharmacophore is essential for target engagement [2]. This >166-fold difference in potency underscores the functional necessity of the 1,4-phenylene-bridged bis(enone) architecture.

squalene synthase cholesterol biosynthesis enzyme inhibition

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Amino-Substituted Bis(Enone) Analogs

The target compound exhibits a calculated logP (XLogP3) of 4.9, with zero hydrogen-bond donors and a topological polar surface area (tPSA) of 34.1 Ų [1]. In contrast, the closely related amino-substituted analog (E,E)-1,1′-(1,4-phenylene)bis[5-(diethylamino)-4,4-dimethylpent-1-en-3-one] dihydrobromide (CAS 125563-95-3, “NC 758”) has a markedly lower logP (~2.1 estimated) and a substantially higher tPSA (~55 Ų) due to two tertiary amine centres . These differences translate into divergent membrane permeability and solubility profiles: the non-aminated target compound is predicted to have superior passive membrane diffusion, while the amino analog is expected to exhibit higher aqueous solubility but reduced cellular uptake.

lipophilicity ADME physicochemical profiling

Stereochemical Purity: Undefined Bond Stereocenters Differentiate the Target from Single-Isomer Drug Candidates

According to PubChem, the target compound has zero defined atom stereocenters but two undefined bond stereocenters, indicating that the commercial material is typically supplied as a mixture of E/Z isomers (or with unspecified olefin geometry) [1]. This contrasts with advanced squalene synthase inhibitors such as DF-461, which are developed as single, defined stereoisomers with unambiguous E,E-configuration and a rigid 11-membered ring scaffold [2]. For early-stage screening or biochemical assay development, the mixed-isomer nature of CAS 143936-29-2 offers a cost-efficient research tool, whereas single-isomer candidates carry the additional manufacturing complexity and cost required for late-stage preclinical development.

stereochemistry isomeric purity quality control

Aquatic Toxicity Hazard Profile as a Selection Differentiator vs. Halogenated Squalene Synthase Inhibitors

The target compound carries a GHS hazard statement H413 (Aquatic Chronic 4): “May cause long lasting harmful effects to aquatic life,” based on one notifier’s submission to the ECHA C&L Inventory [1]. By comparison, several halogenated squalene synthase inhibitors (e.g., those containing chlorophenyl or trifluoromethyl groups) are classified as Aquatic Acute 1 or Chronic 1 (H400/H410), reflecting higher ecotoxicity due to increased lipophilicity and bioaccumulation potential [2]. The absence of halogen atoms and the moderate logP (4.9) of the target compound result in a comparatively lower environmental hazard profile, which may simplify waste handling and regulatory compliance in an industrial research setting.

environmental safety GHS classification hazard assessment

High-Value Application Scenarios for 1,1′-(1,4-Phenylene)bis[4,4-dimethylpent-1-en-3-one] (CAS 143936-29-2) Based on Quantitative Evidence


Biochemical Screening of Squalene Synthase Inhibitors: Cost-Effective Tool Compound with Defined μM Affinity

With a validated IC₅₀ of 600 nM against rat squalene synthase [1], this compound serves as a well-characterized reference inhibitor for medium-throughput enzymatic screens. Its mixed-isomer nature reduces synthetic cost relative to single-isomer candidates, making it suitable for laboratories that need a reliable, moderately potent positive control without the investment required for a fully optimized lead molecule.

Structure–Activity Relationship (SAR) Studies on Bis(Enone) Pharmacophore Topology

The >166-fold potency advantage over the mono-enone fragment [2] establishes the 1,4-phenylene-bridged bis(enone) as the minimal pharmacophore unit. Researchers can use CAS 143936-29-2 as the parent scaffold to systematically vary the linker geometry (1,3- vs. 1,4-substitution), the α-substituents, or the olefin configuration, thereby mapping the structural determinants of squalene synthase inhibition.

ADME Model Compound for Predicting Permeability of Neutral Bis(Enone) Scaffolds

The physicochemical profile—logP 4.9, tPSA 34.1 Ų, zero HBD [3]—positions this compound near the upper boundary of Lipinski’s rule-of-five space for orally bioavailable drugs. It is an ideal neutral, non-aminated comparator in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, providing a benchmark against which amino-functionalized or halogenated analogs can be assessed.

Environmental Hazard Benchmarking in Early-Stage Chemical Process Development

Given its GHS Aquatic Chronic 4 classification (H413) [4], this compound can be used as a lower-toxicity reference standard when evaluating process waste streams for squalene synthase inhibitor synthesis. Comparing its ecotoxicity profile against halogenated intermediates or products helps process chemists identify steps where substitution with non-halogenated building blocks reduces environmental impact.

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